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Compound Name: PF-06380101

Cat. No.: B609976

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06380101, also known as Aur0101, is a potent auristatin analogue and a microtubule
inhibitor.[1][2] As a cytotoxic payload, it is a key component of several antibody-drug
conjugates (ADCs) designed for targeted cancer therapy. Its mechanism of action involves the
inhibition of tubulin polymerization, which leads to cell cycle arrest and ultimately apoptosis in
rapidly dividing cancer cells.[3][4] These application notes provide a comprehensive overview
of PF-06380101, including its mechanism of action, and protocols for its use in in vitro and in
vivo studies relevant to HER2-positive cancer research. While much of the available data
pertains to PF-06380101 as part of an ADC, the following information provides a framework for
investigating its properties as a standalone agent.

Physicochemical and Pharmacokinetic Properties

A summary of the known properties of PF-06380101 is presented in the table below.
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Property

Description

Reference

Chemical Class

Auristatin, Dolastatin 10

analogue

[1](2]

Mechanism of Action

Microtubule inhibitor; inhibits

tubulin polymerization

[3]4]

Solubility

Soluble in DMSO (= 2.5
mg/mL)

[1]

Pharmacokinetics

In rats (20 pg/kg 1V), mean
systemic clearance (Cl) was 70
mL/min/kg, volume of
distribution (Vss) was 14.70
L/kg, and terminal elimination
half-life (t1/2) was

approximately 6 hours.

[1]

Drug Transporters

Substrate of P-glycoprotein (P-
9p).

[1]

Drug Interactions

Low risk of perpetrating
pharmacokinetic drug
interactions with compounds
metabolized by major CYP
enzymes (CYP1A2, CYP2B6,
CYP2C8, CYP2C9, CYP2C19,
CYP2D6, and CYP3A4/5).

[1]

Mechanism of Action: Microtubule Inhibition

PF-06380101 exerts its cytotoxic effects by disrupting the dynamics of microtubule assembly

and disassembly. This process is critical for the formation of the mitotic spindle during cell

division.
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Caption: Mechanism of action of PF-06380101.

Application in HER2-Positive Cancer

PF-06380101 has been utilized as a cytotoxic payload in ADCs targeting HER2-expressing
cancer cells. The antibody component of the ADC, such as trastuzumab, selectively binds to
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the HER2 receptor on the surface of cancer cells, leading to the internalization of the ADC and
subsequent release of PF-06380101 inside the cell.

ADC Targeting HER2-Positive Cancer Cell
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Caption: Workflow of an anti-HER2 ADC delivering PF-06380101.

Experimental Protocols
In Vitro Assays

1. Cell Proliferation Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of PF-06380101
in HER2-positive cancer cell lines.

e Cell Lines:

o SK-BR-3 (High HER2 expression)

o BT-474 (High HER2 expression)

o MDA-MB-231 (HER2-negative control)
o Materials:

o PF-06380101 (dissolved in DMSO)

o

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

[¢]

96-well plates

o

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Plate reader

[e]

e Procedure:
o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

o Prepare serial dilutions of PF-06380101 in complete medium. The final DMSO
concentration should be < 0.1%.
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o Remove the medium from the wells and add 100 pL of the PF-06380101 dilutions. Include
vehicle control (medium with DMSO).

o Incubate for 72 hours.
o Add the cell viability reagent according to the manufacturer's instructions.
o Measure the signal (luminescence or absorbance) using a plate reader.

o Calculate cell viability as a percentage of the vehicle control and determine the IC50 value
using a non-linear regression curve fit.

2. Apoptosis Assay
This protocol is to quantify apoptosis induced by PF-06380101.
e Materials:

o HER2-positive cancer cells

[e]

PF-06380101

[e]

6-well plates

o

Annexin V-FITC/Propidium lodide (PI) apoptosis detection kit

[¢]

Flow cytometer

e Procedure:

[e]

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with PF-06380101 at concentrations around the IC50 value for 24-48 hours.

o

[¢]

Harvest the cells (including floating cells in the medium) by trypsinization and
centrifugation.

[¢]

Wash the cells with cold PBS.
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o Resuspend the cells in 1X binding buffer provided in the apoptosis kit.

o Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the
dark.

o Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late
apoptotic, and necrotic cells.

In Vivo Studies

1. Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of PF-06380101 in a mouse
xenograft model of HER2-positive breast cancer.

e Animal Model:

o Female athymic nude mice (6-8 weeks old)
e Cell Line:

o BT-474 or NCI-N87 cells (HER2-positive)
e Materials:

o PF-06380101

o Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45%
Saline)[1]

o Matrigel
e Procedure:

o Subcutaneously inject 5 x 10"6 BT-474 cells mixed with Matrigel into the flank of each
mouse.

o Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm3,
randomize the mice into treatment and control groups.
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o Administer PF-06380101 intravenously (IV) or intraperitoneally (IP) at a predetermined
dose and schedule. The vehicle control group should receive the vehicle solution.

o Measure tumor volume and body weight 2-3 times per week. Tumor volume can be
calculated using the formula: (Length x Width?)/2.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
histology, biomarker analysis).

Data Presentation

The following tables summarize representative data from studies involving ADCs carrying
auristatin payloads similar to PF-06380101, which can serve as a reference for expected
outcomes.

Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs

Cell Line HER2 Status ADC IC50 (nM)
Trastuzumab-vc-

SK-BR-3 High Positive ~1
MMAE

Trastuzumab-vc-

BT-474 High Positive ~2
MMAE
) - Trastuzumab-vc-
NCI-N87 High Positive ~0.5
MMAE

_ Trastuzumab-vc-
MDA-MB-468 Negative >1000
MMAE

Note: Data is representative and compiled from typical results for auristatin-based anti-HER2
ADCs.

Table 2: In Vivo Efficacy of an Anti-HER2 ADC in a Xenograft Model
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Tumor Growth Inhibition

Treatment Group Dose & Schedule

(%)
Vehicle Control - 0
Anti-HER2 ADC (e.g., 5 mg/kg)  Single IV dose >80
Non-targeting ADC 5 mg/kg, Single IV dose <20

Note: Data is representative and illustrates the expected anti-tumor activity.

Logical Workflow for Preclinical Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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